3-Hydroxybutyrylcarnitine

Ketosis Acylcarnitine Profiling Biomarker Validation

3-Hydroxybutyrylcarnitine (C4-OH) is an irreplaceable short-chain acylcarnitine for metabolomics and IEM diagnostics. Unlike generic butyrylcarnitine (C4), C4-OH exists as distinct D- and L- stereoisomers reflecting ketogenesis and FAO pathways, with a strong correlation to BHB (Spearman r>0.80). It serves as the pathognomonic marker for SCHAD deficiency (AUC=1.0) and is essential for isotope tracing. For LC-MS/MS workflows requiring separation from isobaric isomers, only this pure reference standard ensures data quality in newborn screening follow-up and clinical metabolomics.

Molecular Formula C11H21NO5
Molecular Weight 247.29 g/mol
Cat. No. B12108761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxybutyrylcarnitine
Molecular FormulaC11H21NO5
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCC(CC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)O
InChIInChI=1S/C11H21NO5/c1-8(13)5-11(16)17-9(6-10(14)15)7-12(2,3)4/h8-9,13H,5-7H2,1-4H3
InChIKeyUEFRDQSMQXDWTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Hydroxybutyrylcarnitine: A Key Short-Chain Acylcarnitine for Metabolic and Diagnostic Research


3-Hydroxybutyrylcarnitine (C4-OH), also known as hydroxybutyrylcarnitine, is an O-acylcarnitine metabolite comprising a carnitine backbone esterified to a 3-hydroxybutyryl moiety [1]. It is a key short-chain acylcarnitine (SCAC) that is widely recognized for its role at the intersection of mitochondrial fatty acid oxidation (FAO) and hepatic ketogenesis [2]. As a naturally occurring metabolite, its specific structural identity, including stereoisomeric forms (D- and L-), dictates its unique formation pathways from either ketone bodies (D-3HB) or FAO intermediates (L-3HB-CoA) [3]. This positions 3-Hydroxybutyrylcarnitine as a critical and specific analyte in metabolomics, inborn errors of metabolism (IEM) diagnostics, and studies of energy homeostasis.

Why 3-Hydroxybutyrylcarnitine Cannot Be Substituted with Other Acylcarnitines in Research


3-Hydroxybutyrylcarnitine (C4-OH) cannot be generically substituted with other acylcarnitines, such as its unhydroxylated analog butyrylcarnitine (C4), due to fundamental differences in its metabolic origin, diagnostic specificity, and response to physiological stimuli. While both are short-chain species, their plasma concentrations respond divergently to dietary interventions and metabolic stress [1]. Critically, C4-OH exists as distinct stereoisomers (D- and L-), each reflecting different metabolic pathways [2], a level of complexity not shared by C4. This stereospecificity and unique association with ketogenesis and specific IEMs mean that assays or studies requiring C4-OH as an endpoint, internal standard, or biomarker cannot rely on other acylcarnitines. The quantitative evidence below demonstrates that its behavior is not only distinct but also context-dependent, making it an irreplaceable tool for precise metabolic analysis.

Quantitative Differentiation of 3-Hydroxybutyrylcarnitine Against In-Class Analogs


Superior Correlation with Ketosis Markers Compared to In-Class Analogs

3-Hydroxybutyrylcarnitine (C4-OH) demonstrates a strong and statistically significant correlation with the primary ketone body, β-hydroxybutyrate (BHB), a relationship not established for other short-chain acylcarnitines like butyrylcarnitine (C4). In a retrospective analysis of over 75,000 clinical samples, C4-OH concentrations exhibited a Spearman correlation coefficient r > 0.80 (p < 0.0001) with BHB [1]. This establishes C4-OH as a reliable plasma marker of ketosis, whereas other acylcarnitines primarily reflect FAO flux or substrate availability. The positive predictive value (PPV) of an elevated C4-OH for elevated BHB was 96% [1].

Ketosis Acylcarnitine Profiling Biomarker Validation

Diagnostic Specificity for Short-Chain L-3-Hydroxyacyl-CoA Dehydrogenase (SCHAD) Deficiency

Elevated plasma 3-Hydroxybutyrylcarnitine is a pathognomonic biochemical hallmark of short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, an inborn error of fatty acid oxidation caused by mutations in the HADH gene [1]. This elevation is consistently observed in patients with loss-of-function HADH mutations, making it a primary marker for this specific IEM. This is in contrast to other short-chain acylcarnitines, such as butyrylcarnitine (C4), which may be elevated in a broader range of FAO disorders or remain normal. A diagnostic biomarker panel incorporating 3-Hydroxybutyrylcarnitine demonstrated 100% specificity and 100% sensitivity (AUC = 1.0) for the condition [2].

Inborn Errors of Metabolism SCHAD Deficiency Biomarker Specificity

Plasma Concentration Response to Dietary Intervention Contrasts with Unhydroxylated Analog

Plasma concentrations of 3-Hydroxybutyrylcarnitine (C4-OH) respond differently to dietary changes compared to its closest structural analog, butyrylcarnitine (C4). In a controlled feeding study with mares, the plasma concentration of C4-OH in the obese diet-supplemented (OBD) group was 0.85 ± 0.16 nM, compared to 0.39 ± 0.15 nM in the obese (OB) group [1]. In contrast, butyrylcarnitine (C4) concentration in the same OBD group was 2.48 ± 0.41 nM, up from 1.38 ± 0.27 nM in the OB group [1]. This demonstrates that the magnitude and pattern of change in response to a dietary intervention are different for the two metabolites.

Metabolomics Nutritional Intervention Acylcarnitine Profiling

Stereospecific Origin from Distinct Metabolic Pathways

3-Hydroxybutyrylcarnitine exists as two stereoisomers, D- and L-, which are formed via distinct and non-interchangeable metabolic routes. A study in fasting humans (38-hour fast) demonstrated that muscle D-3-hydroxybutyrylcarnitine content was 'much higher' than its L- counterpart, and its concentration correlated significantly with D-3HB production, confirming its origin from the ketone body D-3-hydroxybutyrate [1]. Conversely, the L-isomer is formed from L-3-hydroxybutyryl-CoA, an intermediate of fatty acid β-oxidation [1]. This stereospecific dual origin is unique among acylcarnitines and is not a feature of butyrylcarnitine (C4) or other common short-chain analogs.

Stereochemistry Ketone Body Metabolism Fatty Acid Oxidation

Optimal Application Scenarios for 3-Hydroxybutyrylcarnitine in Research and Development


Validating Ketosis in Preclinical and Clinical Metabolic Studies

Based on the evidence of a strong, quantitative correlation with BHB (Spearman r > 0.80, p < 0.0001), 3-Hydroxybutyrylcarnitine is the preferred plasma marker for confirming and quantifying the degree of physiological ketosis [1]. This is essential for studies involving ketogenic diets, fasting regimens, or metabolic therapies for conditions like epilepsy or GLUT1 deficiency [2]. Its use provides a more integrated and stable measure of ketosis compared to single-point BHB measurements, which can fluctuate rapidly.

Confirmatory Diagnostic Assays for SCHAD Deficiency

Given its role as a pathognomonic marker for short-chain L-3-hydroxyacyl-CoA dehydrogenase (SCHAD) deficiency, 3-Hydroxybutyrylcarnitine is an essential reference standard and analyte for second-tier diagnostic assays [1]. Its elevation is a hallmark of this specific IEM, allowing for definitive diagnosis when used in a panel with high specificity and sensitivity (AUC=1.0) [2]. This application is critical for newborn screening follow-up and clinical metabolomics laboratories.

Stable-Isotope Tracing Studies of Ketone Body and Fatty Acid Flux

The stereospecific origin of D- and L-3-hydroxybutyrylcarnitine from ketone bodies (D-3HB) and fatty acid oxidation (L-3HB-CoA), respectively, makes it a powerful analyte for isotope tracing studies [1]. By monitoring the isotopic enrichment of these specific stereoisomers, researchers can independently quantify the relative contributions of hepatic ketogenesis and peripheral fatty acid oxidation to whole-body metabolism, a level of detail not possible with other acylcarnitines.

Standardization in High-Resolution Metabolomics and Lipidomics Workflows

Accurate quantification of 3-Hydroxybutyrylcarnitine is essential for metabolomics studies, as it is a major short-chain acylcarnitine. Its use as a pure reference standard is necessary for the reliable identification and quantitation of this analyte, particularly when separating it from isobaric isomers (e.g., 3-hydroxyisobutyrylcarnitine) via LC-MS/MS [1]. This ensures data quality and comparability across studies, which is vital for biomarker discovery and validation pipelines.

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